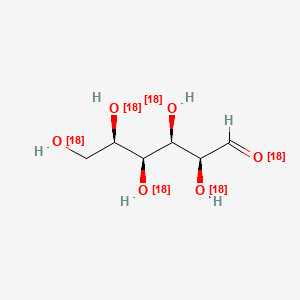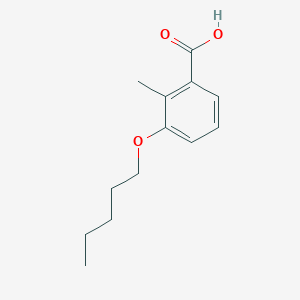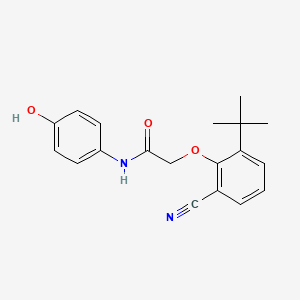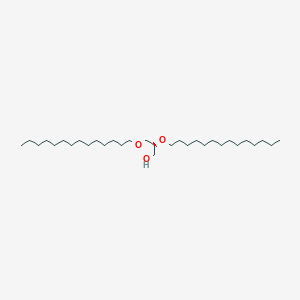
D-Idose-18O6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Idose-18O6 is a stable isotope-labeled compound, specifically labeled with oxygen-18. It is a derivative of D-idose, a rare aldohexose sugar. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 192.16. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Idose-18O6 involves the conversion of D-glucose to D-idose through a series of chemical reactions. One practical method includes the use of isopropylidene protection, followed by Shing silica gel-supported periodate cleavage of the C6-C7 bond of the heptonic acid, and selective reduction of C1 and/or C6 . This method ensures the stability of the compound and allows for its conversion under mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of stable isotope labeling techniques to incorporate oxygen-18 into the D-idose molecule. This is achieved through controlled reaction conditions and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
D-Idose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions of this compound include periodate for oxidation, sodium cyanide for the Kiliani reaction, and various reducing agents for selective reduction . The reaction conditions are typically mild to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include D-iduronic acid and D-idonic acid. These products are valuable intermediates in the synthesis of other rare sugars and bioactive molecules .
Wissenschaftliche Forschungsanwendungen
D-Idose-18O6 has a wide range of scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative detection.
Wirkmechanismus
The mechanism of action of D-Idose-18O6 involves its incorporation into metabolic pathways due to its stable isotope labeling. This allows researchers to trace the compound’s movement and interactions within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the labeled D-idose.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to D-Idose-18O6 include D-iduronic acid, D-idonic acid, and other rare sugars such as D-sorbose and D-glucose .
Uniqueness
This compound is unique due to its stable isotope labeling with oxygen-18, which provides distinct advantages in tracing and studying metabolic pathways. This labeling makes it a valuable tool in various scientific research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-UVXBVQCISA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)



![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)





![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
